Fmoc-D-Lys(Dde)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-D-lysine, is a derivative of the amino acid lysine that features specific protective groups. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality, while the Dde (N-alpha-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)) group protects the epsilon amine of lysine. This compound is primarily utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis.
Source: Fmoc-D-Lys(Dde)-OH is commercially available from several suppliers, including Sigma-Aldrich and Aapptec, which provide detailed specifications and safety data for handling this compound .
Classification: This compound is classified as an amino acid derivative and is specifically categorized under protected amino acids used in peptide synthesis.
The synthesis of Fmoc-D-Lys(Dde)-OH typically involves the following steps:
The stability of Fmoc-D-Lys(Dde)-OH under various conditions makes it particularly useful in solid-phase peptide synthesis. The Fmoc group can be removed under basic conditions (e.g., piperidine), while the Dde group is stable under these conditions but can be cleaved under specific reducing conditions.
The molecular formula of Fmoc-D-Lys(Dde)-OH is C₁₆H₁₉N₃O₃. Its structure includes:
The compound features a molecular weight of approximately 305.43 g/mol. It exhibits a white to slightly yellow appearance in solid form .
Fmoc-D-Lys(Dde)-OH participates in various chemical reactions typical of amino acids and their derivatives:
The removal of the Dde group can be monitored using UV spectroscopy due to the chromophoric nature of the reaction products formed upon cleavage .
The mechanism of action for Fmoc-D-Lys(Dde)-OH involves its role in facilitating selective modifications during peptide synthesis:
This selective deprotection strategy is crucial for synthesizing complex peptides with specific functionalities at defined positions .
Fmoc-D-Lys(Dde)-OH is widely used in scientific research and applications including:
This compound exemplifies the versatility and utility of protected amino acids in modern peptide chemistry, enabling researchers to explore complex biochemical pathways and develop innovative therapeutic strategies.
Fluorenylmethyloxycarbonyl-D-Lysine(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-OH incorporates a quasi-orthogonal protecting group strategy essential for complex peptide architectures. The fluorenylmethyloxycarbonyl group protects the α-amino group, removable under basic conditions (e.g., 20% piperidine), while the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl group shields the ε-amino side chain. This arrangement enables sequential deprotection cycles: fluorenylmethyloxycarbonyl cleavage permits peptide chain elongation, and subsequent 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl removal allows site-specific side-chain modifications like fluorescent labeling or glycosylation without disrupting standard acid-labile groups (e.g., tert-butyl, trityl) [1] [8].
The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl group’s stability toward trifluoroacetic acid (≥95%) and piperidine (20%) is critical for maintaining orthogonality during synthesis. However, 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl exhibits susceptibility to migration during prolonged piperidine treatments, particularly with N-terminal diaminopropionic acid residues. This limitation spurred the development of the sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl variant, which resists migration but requires harsher deprotection conditions [1] [7] [10].
Table 1: Orthogonal Protecting Group Compatibility in Solid-Phase Peptide Synthesis
Protecting Group | Removal Conditions | Stability Profile | Applications |
---|---|---|---|
Fluorenylmethyloxycarbonyl | 20% piperidine | Labile to base; stable to acid | α-amino protection during chain assembly |
1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl | 2% hydrazine/dimethylformamide | Stable to piperidine and trifluoroacetic acid | Side-chain modification in branched peptides |
1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | 2–10% hydrazine/dimethylformamide | Resists migration; stable to base/acid | Aggregated sequences or C-terminal lysine |
tert-Butyloxycarbonyl | Trifluoroacetic acid | Stable to base; labile to acid | N-terminus protection during 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl cleavage |
1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl deprotection hinges on nucleophilic cleavage of the enamine ether linkage. Hydrazine (2–4% in dimethylformamide) remains the standard reagent, inducing cyclative cleavage that releases the chromophoric hydrazone derivative N-1-(3,5-dimethylpyrazolyl)ethylamine. This reaction is spectrophotometrically monitorable at 290 nm, facilitating real-time assessment of deprotection efficiency [1] [8]. Kinetic studies reveal complete 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl removal within three 3-minute treatments, whereas 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl may require extended exposure or higher hydrazine concentrations (up to 10%) due to steric hindrance [7] [10].
Hydroxylamine hydrochloride/imidazole (1.3:1 in N-methylpyrrolidone) offers a fully orthogonal alternative, selectively cleaving 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl without affecting fluorenylmethyloxycarbonyl or allyl-derived groups. This approach prevents side reactions observed with hydrazine, such as allyl group reduction in allyloxycarbonyl-protected peptides. Mechanistically, hydroxylamine generates an oxime byproduct, avoiding the chromophore formation seen with hydrazine but requiring analytical validation via Kaiser testing [8] [10].
Table 2: Comparison of 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl Cleavage Reagents
Parameter | Hydrazine/Dimethylformamide | Hydroxylamine/ImidazoleN-Methylpyrrolidone |
---|---|---|
Standard Concentration | 2–4% | 0.3–0.5 M |
Reaction Time | 3 × 3 min (batch) | 30–60 min |
Byproduct | Chromophoric hydrazone (detectable at 290 nm) | Non-chromophoric oxime |
Compatibility Issues | Reduces allyl groups; removes fluorenylmethyloxycarbonyl | Allyl-safe; fluorenylmethyloxycarbonyl-stable |
Orthogonality | Quasi-orthogonal (fluorenylmethyloxycarbonyl cleavage risk) | Fully orthogonal |
Incorporating D-lysine via Fluorenylmethyloxycarbonyl-D-Lysine(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-OH alters peptide backbone conformation and stability. The D-configuration confers protease resistance, extending half-life in vivo for therapeutic peptides like antimicrobial agents or hormone analogs. However, D-amino acids may impede coupling kinetics due to steric mismatches with chiral catalysts (e.g., hydroxybenzotriazole/diisopropylcarbodiimide), requiring extended reaction times or elevated temperatures [8] [10].
Crystallographic analyses reveal that D-lysine disrupts α-helix formation but stabilizes β-turn structures, enabling precise control over peptide topology. This property is exploited in template-assembled synthetic proteins and cyclic peptides, where D-lysine anchors branching points or facilitates head-to-tail cyclization. Conversely, the L-configuration (Fluorenylmethyloxycarbonyl-L-Lysine(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-OH) maintains natural folding but is susceptible to enzymatic degradation. Synthetic yields for D-lysine-containing peptides typically range 85–92%, marginally lower than L-lysine analogs (92–97%), attributed to epimerization during activation or residual racemization [3] [8] [10].
Table 3: Impact of Chiral Configuration on Lysine-Derived Peptide Synthesis
Property | D-Lysine Configuration | L-Lysine Configuration |
---|---|---|
Coupling Efficiency | 85–92% (slower kinetics) | 92–97% (standard kinetics) |
Protease Resistance | High | Low |
Secondary Structure Preference | β-turns; disrupted α-helices | Native α-helices/β-sheets |
Common Applications | Protease-stable therapeutics; conformational constraints | Natural-sequence peptides; antibody epitopes |
Risk of Epimerization | Moderate (requires optimized coupling) | Low |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9